2-Methylbenzoate
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Overview
Description
2-Methylbenzoate: This compound , is the conjugate base of o-toluic acid . It is an aromatic carboxylate with the chemical formula C8H7O2 . This compound is a derivative of toluene, where the methyl group is positioned ortho (adjacent) to the carboxylate group. It is commonly used in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of o-Xylene: One common method to prepare o-toluate is through the oxidation of using nitric acid.
Industrial Production Methods: Industrial production of o-toluate typically involves large-scale oxidation processes of o-xylene, followed by purification and conversion to the desired ester or salt form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Methylbenzoate can undergo oxidation reactions to form o-toluic acid.
Reduction: It can be reduced to form corresponding alcohols or aldehydes.
Substitution: this compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts like sulfuric acid for esterification reactions.
Major Products:
Oxidation: o-Toluic acid.
Reduction: 2-methylbenzyl alcohol.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Organic Synthesis: 2-Methylbenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Metabolite Studies: It is studied as a metabolite in the degradation pathways of aromatic compounds.
Medicine:
Drug Development: this compound derivatives are explored for their potential therapeutic properties.
Industry:
Polymer Production: Used in the production of certain polymers and resins.
Mechanism of Action
The mechanism of action of o-toluate involves its interaction with various molecular targets and pathways. As an aromatic carboxylate, it can participate in hydrogen bonding and π-π interactions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
p-Toluate (4-methylbenzoate): Similar structure but with the methyl group in the para position.
m-Toluate (3-methylbenzoate): Similar structure but with the methyl group in the meta position.
Uniqueness:
Positional Isomerism: The ortho position of the methyl group in o-toluate provides unique reactivity compared to its meta and para counterparts.
Reactivity: The ortho position can influence the compound’s reactivity in electrophilic aromatic substitution reactions.
Properties
Molecular Formula |
C8H7O2- |
---|---|
Molecular Weight |
135.14 g/mol |
IUPAC Name |
2-methylbenzoate |
InChI |
InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)/p-1 |
InChI Key |
ZWLPBLYKEWSWPD-UHFFFAOYSA-M |
SMILES |
CC1=CC=CC=C1C(=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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